Cas no 2172185-94-1 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid)

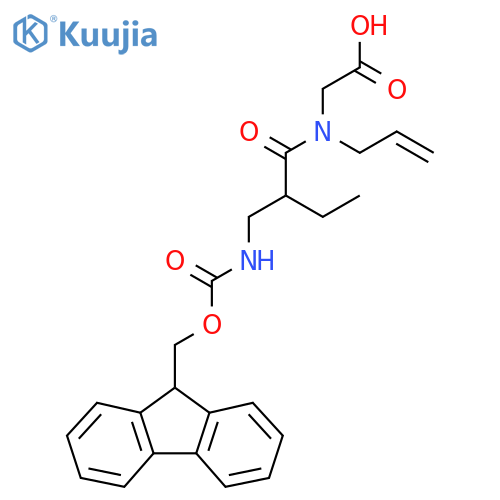

2172185-94-1 structure

商品名:2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid

- 2172185-94-1

- EN300-1487668

- 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid

-

- インチ: 1S/C25H28N2O5/c1-3-13-27(15-23(28)29)24(30)17(4-2)14-26-25(31)32-16-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h3,5-12,17,22H,1,4,13-16H2,2H3,(H,26,31)(H,28,29)

- InChIKey: XBYSARBYGGNCPA-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(C(N(CC(=O)O)CC=C)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 436.19982200g/mol

- どういたいしつりょう: 436.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 11

- 複雑さ: 659

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 95.9Ų

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1487668-10000mg |

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |

2172185-94-1 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1487668-500mg |

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |

2172185-94-1 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1487668-5.0g |

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |

2172185-94-1 | 5g |

$9769.0 | 2023-06-06 | ||

| Enamine | EN300-1487668-2.5g |

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |

2172185-94-1 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1487668-50mg |

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |

2172185-94-1 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1487668-0.05g |

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |

2172185-94-1 | 0.05g |

$2829.0 | 2023-06-06 | ||

| Enamine | EN300-1487668-10.0g |

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |

2172185-94-1 | 10g |

$14487.0 | 2023-06-06 | ||

| Enamine | EN300-1487668-0.25g |

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |

2172185-94-1 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1487668-5000mg |

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |

2172185-94-1 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1487668-0.1g |

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N-(prop-2-en-1-yl)butanamido}acetic acid |

2172185-94-1 | 0.1g |

$2963.0 | 2023-06-06 |

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

2172185-94-1 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N-(prop-2-en-1-yl)butanamido}acetic acid) 関連製品

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量